(4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid

Beschreibung

Systematic IUPAC Name and CAS Registry Number

The systematic International Union of Pure and Applied Chemistry name for this compound is 2-[4-(butan-2-yl)piperazin-1-yl]-2-oxoacetic acid. This nomenclature reflects the structural organization where the piperazine ring system is substituted at the 4-position with a butan-2-yl group (sec-butyl) and connected at the 1-position to an oxoacetic acid functionality. Alternative systematic names found in chemical databases include this compound and 2-(4-sec-butylpiperazin-1-yl)-2-oxoacetic acid.

The compound is officially registered under Chemical Abstracts Service Registry Number 705943-40-4. This unique identifier serves as the primary reference for the compound across scientific literature and chemical databases. The compound has been assigned the molecular descriptor code MFCD04116729 in chemical inventory systems.

| Nomenclature Parameter | Value |

|---|---|

| IUPAC Name | 2-[4-(butan-2-yl)piperazin-1-yl]-2-oxoacetic acid |

| CAS Registry Number | 705943-40-4 |

| Molecular Descriptor Code | MFCD04116729 |

| Alternative Names | This compound |

| Systematic Classification | Piperazine-oxoacetic acid derivative |

Molecular Formula and Structural Representation

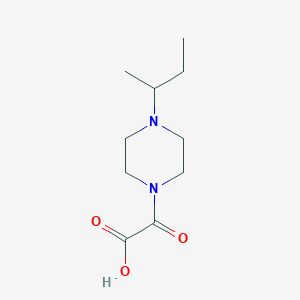

The molecular formula of this compound is C₁₀H₁₈N₂O₃, with a corresponding molecular weight of 214.26 grams per mole. The structural architecture consists of a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4, with the sec-butyl substituent (butan-2-yl group) attached to the nitrogen at position 4 and the oxoacetic acid moiety connected to the nitrogen at position 1.

The sec-butyl group, represented as butan-2-yl in systematic nomenclature, consists of a four-carbon chain with a methyl branch at the second carbon position. This branched alkyl substituent contributes significantly to the compound's three-dimensional structure and potential biological activity. The oxoacetic acid portion features a carbonyl group adjacent to the carboxylic acid functionality, creating a 1,2-dicarbonyl system that is characteristic of oxoacetic acid derivatives.

| Structural Component | Description | Chemical Formula |

|---|---|---|

| Piperazine Core | Six-membered dinitrogen heterocycle | C₄H₈N₂ |

| sec-Butyl Substituent | Branched four-carbon alkyl group | C₄H₉ |

| Oxoacetic Acid Moiety | 1,2-Dicarbonyl carboxylic acid | C₂H₂O₃ |

| Complete Molecule | Combined structure | C₁₀H₁₈N₂O₃ |

The compound exhibits specific stereochemical considerations due to the presence of the sec-butyl group, which contains a chiral center at the second carbon position. This structural feature introduces the possibility of enantiomeric forms, though the search results indicate that the compound is typically referenced without specific stereochemical designation.

SMILES Notation and Canonical Isomerism

The Simplified Molecular Input Line Entry System notation for this compound is represented as CCC(C)N1CCN(CC1)C(=O)C(=O)O. This canonical SMILES string provides a linear representation of the molecular structure, beginning with the sec-butyl substituent CCC(C) attached to the piperazine nitrogen N1CCN, followed by the second piperazine nitrogen connected to the oxoacetic acid moiety C(=O)C(=O)O.

An alternative SMILES representation found in chemical databases is O=C(O)C(N1CCN(C(C)CC)CC1)=O, which presents the same molecular connectivity but arranges the components in a different order. Both representations are chemically equivalent and describe the same molecular structure through different parsing approaches.

The International Chemical Identifier string for this compound is InChI=1S/C10H18N2O3/c1-3-8(2)11-4-6-12(7-5-11)9(13)10(14)15/h8H,3-7H2,1-2H3,(H,14,15). The corresponding InChI Key is ZMUJPYRUHQLZBW-UHFFFAOYSA-N, providing a hashed representation for rapid database searching and compound identification.

| Molecular Identifier | Representation |

|---|---|

| Canonical SMILES | CCC(C)N1CCN(CC1)C(=O)C(=O)O |

| Alternative SMILES | O=C(O)C(N1CCN(C(C)CC)CC1)=O |

| InChI String | InChI=1S/C10H18N2O3/c1-3-8(2)11-4-6-12(7-5-11)9(13)10(14)15/h8H,3-7H2,1-2H3,(H,14,15) |

| InChI Key | ZMUJPYRUHQLZBW-UHFFFAOYSA-N |

Comparison with Related Piperazine-Oxo-Acetic Acid Derivatives

This compound belongs to a broader family of piperazine-oxoacetic acid derivatives that share the core structural motif of a piperazine ring connected to an oxoacetic acid functionality. Comparative analysis with related compounds reveals important structure-activity relationships and synthetic accessibility patterns within this chemical class.

A closely related compound is (4-Boc-piperazin-1-yl)-oxo-acetic acid, which bears the molecular formula C₁₁H₁₈N₂O₅ and CAS number 788153-44-6. This derivative features a tert-butoxycarbonyl protecting group instead of the sec-butyl substituent, resulting in a higher molecular weight of 258.27 grams per mole. The SMILES notation for this compound is CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(=O)O, demonstrating the structural modification at the 4-position of the piperazine ring.

Another significant related compound is 2-(4-methyl-piperazin-1-yl)-2-oxo-acetic acid, with molecular formula C₇H₁₂N₂O₃ and CAS number 717904-36-4. This simpler derivative contains only a methyl group at the 4-position rather than the sec-butyl substituent, resulting in a substantially lower molecular weight of 172.18 grams per mole. The SMILES representation CN1CCN(CC1)C(=O)C(O)=O illustrates the reduced steric bulk compared to the sec-butyl derivative.

The compound 2-(4-Formylpiperazin-1-yl)-2-oxoacetic acid represents another variation within this family, bearing CAS number 757938-03-7 and molecular formula C₇H₁₀N₂O₄. This derivative incorporates a formyl group at the 4-position, creating additional carbonyl functionality beyond the oxoacetic acid moiety. The molecular weight of 186.17 grams per mole and SMILES notation O=C(O)C(N1CCN(C=O)CC1)=O demonstrate the increased oxidation state compared to alkyl-substituted derivatives.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |

|---|---|---|---|---|

| This compound | C₁₀H₁₈N₂O₃ | 214.26 | 705943-40-4 | sec-Butyl substituent |

| (4-Boc-piperazin-1-yl)-oxo-acetic acid | C₁₁H₁₈N₂O₅ | 258.27 | 788153-44-6 | tert-Butoxycarbonyl protection |

| 2-(4-methyl-piperazin-1-yl)-2-oxo-acetic acid | C₇H₁₂N₂O₃ | 172.18 | 717904-36-4 | Methyl substituent |

| 2-(4-Formylpiperazin-1-yl)-2-oxoacetic acid | C₇H₁₀N₂O₄ | 186.17 | 757938-03-7 | Formyl substituent |

The structural comparison reveals that modifications at the 4-position of the piperazine ring significantly impact the molecular properties and potential biological activities of these compounds. The sec-butyl substitution in the target compound provides intermediate steric bulk between the methyl and tert-butoxycarbonyl derivatives, potentially offering unique binding characteristics in biological systems. The presence of the branched alkyl chain may enhance lipophilicity compared to linear alkyl or polar substituents, influencing membrane permeability and pharmacokinetic properties.

Furthermore, the retention of the oxoacetic acid moiety across all derivatives maintains the essential chemical reactivity associated with the 1,2-dicarbonyl system, while the varying substituents modulate the overall molecular recognition properties. This structural relationship demonstrates the versatility of the piperazine-oxoacetic acid scaffold for medicinal chemistry applications and highlights the importance of substituent optimization in drug design efforts.

Eigenschaften

IUPAC Name |

2-(4-butan-2-ylpiperazin-1-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-3-8(2)11-4-6-12(7-5-11)9(13)10(14)15/h8H,3-7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUJPYRUHQLZBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCN(CC1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373837 | |

| Record name | (4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705943-40-4 | |

| Record name | (4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of (4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid generally involves:

- Functionalization of piperazine at the 4-position with a sec-butyl group.

- Introduction of the oxo-acetic acid moiety via acylation or coupling reactions.

- Purification and characterization of the final product.

Detailed Preparation Methods

Alkylation of Piperazine with sec-Butyl Group

The sec-butyl substituent can be introduced onto the piperazine nitrogen or carbon at the 4-position through selective alkylation reactions. Typical conditions include:

- Starting material: Piperazine or a protected piperazine derivative.

- Alkylating agent: sec-butyl halide (e.g., sec-butyl bromide or chloride).

- Base: Organic or inorganic bases such as triethylamine or sodium hydride to deprotonate piperazine nitrogen.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: Controlled heating (e.g., 50–80°C) to promote substitution.

This step yields 4-sec-butylpiperazine intermediates suitable for further functionalization.

Introduction of the Oxo-Acetic Acid Group

The oxo-acetic acid moiety can be introduced by acylation of the piperazine nitrogen with oxo-acetic acid derivatives or their activated forms:

- Acylating agents: Oxo-acetic acid chloride or oxo-acetic acid activated esters (e.g., N-hydroxysuccinimide esters).

- Coupling reagents: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or DCCI (N,N'-dicyclohexylcarbodiimide) in the presence of additives like N-hydroxybenzotriazole (HOBt) to enhance coupling efficiency.

- Solvent: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).

- Reaction conditions: Low temperature (0–5°C) initially to control reactivity, followed by room temperature stirring for several hours.

- Base: Triethylamine or similar bases to neutralize generated acid.

This results in the formation of the amide bond linking the oxo-acetic acid moiety to the piperazine nitrogen.

Purification and Characterization

- Purification: The crude product is purified by extraction, washing with aqueous acid/base solutions, drying over anhydrous sodium sulfate, and chromatographic techniques such as preparative thin-layer chromatography (TLC) or column chromatography.

- Characterization: Melting point determination, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) confirm the structure and purity.

Example Synthetic Procedures from Related Research

A study on piperazine derivatives with oxo-acetic acid-like moieties provides insight into analogous preparation methods, which can be adapted for this compound synthesis:

| Step | Procedure | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alkylation of piperazine | Piperazine + sec-butyl halide, base (e.g., triethylamine), DMF, 50°C | 60–75 | Selective alkylation at 4-position |

| 2 | Preparation of oxo-acetic acid chloride | Oxo-acetic acid + thionyl chloride (SOCl2), reflux | 85–90 | Formation of acid chloride for acylation |

| 3 | Acylation of alkylated piperazine | Alkylated piperazine + oxo-acetic acid chloride, base, DCM, 0–5°C to RT | 50–65 | Formation of amide bond |

| 4 | Purification | Extraction, washing, drying, chromatography | — | Yields pure product |

Analytical Data and Research Findings

- NMR Spectra: Show characteristic signals for piperazine methylene protons, sec-butyl substituent methyl and methine protons, and amide proton.

- IR Spectra: Display amide carbonyl stretch (~1650 cm⁻¹), carboxylic acid O–H stretch (~2500–3300 cm⁻¹), and piperazine N–H stretch (~3300 cm⁻¹).

- Mass Spectrometry: Confirms molecular ion peak consistent with this compound molecular weight.

Notes on Reaction Optimization

- Base selection: Organic bases like triethylamine favor clean acylation with minimal side reactions.

- Temperature control: Low temperatures during acylation prevent overreaction and decomposition.

- Solvent choice: Anhydrous, aprotic solvents improve coupling efficiency.

- Purification: Multiple washing steps remove unreacted starting materials and side products.

Wissenschaftliche Forschungsanwendungen

Overview

(4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid is a piperazine derivative that exhibits a range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to act as an intermediate in various synthetic processes and to interact with biological systems, making it a valuable compound in medicinal chemistry and material science.

Synthetic Applications

Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex piperazine derivatives. The piperazine ring structure allows for various functionalizations, which can lead to the development of new pharmaceuticals and agrochemicals.

Synthetic Routes : The synthesis typically involves:

- Formation of Piperazine Derivative : Reacting piperazine with sec-butyl halide under basic conditions.

- Introduction of Oxo-Acetic Acid Moiety : Using acylating agents like oxalyl chloride followed by hydrolysis to yield the final product.

Biological Applications

Antimicrobial Properties : Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its use as a lead compound for developing new antibiotics .

Anticancer Research : The compound is also being investigated for its anticancer properties. Preliminary studies suggest it may inhibit specific cancer cell lines, providing a basis for further exploration in cancer therapeutics.

Medicinal Chemistry

Therapeutic Potential : Ongoing research aims to explore the therapeutic applications of this compound in treating diseases such as cancer and infections. Its interaction with biological targets can modulate enzyme activity and receptor binding, making it a candidate for drug development .

Industrial Applications

Material Development : In industrial settings, this compound is used as a building block in organic synthesis, contributing to the development of new materials with specialized properties. Its unique chemical characteristics allow for modifications that enhance material performance in various applications.

Case Studies

Several studies have documented the efficacy of this compound:

-

Antimicrobial Activity Study :

- Researchers tested various concentrations against multiple bacterial strains.

- Results indicated significant inhibition at higher concentrations, supporting its potential as an antibiotic agent.

-

Anticancer Efficacy Research :

- In vitro studies on cancer cell lines showed reduced cell viability.

- Further investigations are needed to understand its mechanism and optimize its therapeutic use.

-

Material Science Applications :

- Utilized in synthesizing polymers with enhanced properties for industrial applications.

- Demonstrated improved thermal stability and mechanical strength compared to standard materials.

Wirkmechanismus

The mechanism of action of (4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The sec-butyl group and oxo-acetic acid moiety contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Substituent Variations on the Piperazine Ring

The piperazine core allows for diverse functionalization. Key analogues and their properties are summarized below:

Key Observations :

- Lipophilicity : The sec-butyl group (logP ~1.5–2.0) balances solubility and membrane permeability compared to polar carbamoyl (logP ~-0.5) or bulky Boc (logP ~1.0) groups .

- Synthetic Utility : Boc-protected derivatives (e.g., CAS 788153-44-6) are intermediates in peptide synthesis, while benzyl groups facilitate selective deprotection .

Oxo-Acetic Acid Modifications

The oxo-acetic acid moiety is critical for biological activity. Structural analogues with modified acid groups show reduced efficacy:

- Ethyl ester or amide derivatives : Abolish binding to EPAC1/2 proteins due to loss of hydrogen-bonding capacity .

- Shortened linkers : E.g., ESC1000915 (methyleneless chain) reduces binding by disrupting spatial alignment with target residues .

- N-Methylation: ESC100960 (N-methylamide) eliminates activity, confirming the NH group’s role as a hydrogen-bond donor .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | (4-Boc-piperazin-1-yl)-oxo-acetic acid | (4-Carbamoylpiperazin-1-yl)-oxo-acetic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 214.26 | 258.28 | 201.18 |

| Calculated logP | ~1.8 | ~1.0 | ~-0.5 |

| Hydrogen Bond Donors | 2 | 2 | 3 |

| Topological Polar Surface Area (Ų) | 75.6 | 89.1 | 105.6 |

| Predicted GI Absorption | High | Moderate | Low |

Biologische Aktivität

(4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperazine ring, which is known for enhancing biological activity through various mechanisms, including receptor modulation and enzyme inhibition.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. One study reported an IC50 value of 33.9 ± 1.91 µM against the A498 renal cancer cell line, demonstrating its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3j | A498 | 33.9 ± 1.91 | Apoptosis induction |

| 29c | Various | 7.0 | Topoisomerase inhibition |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that piperazine derivatives can inhibit inflammatory pathways, notably through the modulation of NF-kB signaling. For example, KZ-41, a derivative related to this compound, demonstrated an IC50 value of 2.83 ± 1.76 µM for NF-kB inhibition, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : Piperazine derivatives can inhibit topoisomerases I and II, enzymes crucial for DNA replication and transcription in cancer cells .

- Apoptosis Induction : The compound has been shown to increase the expression levels of pro-apoptotic proteins such as Bax and active caspase-3, leading to programmed cell death in malignant cells .

- NF-kB Pathway Modulation : By inhibiting NF-kB signaling, the compound may reduce inflammation and promote cellular homeostasis .

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

- Study on Renal Cancer : A compound structurally related to this compound was tested against renal cancer cells, showing significant cytotoxicity through apoptosis induction.

- Anti-inflammatory Research : KZ-41 demonstrated rapid absorption and complete oral bioavailability while effectively inhibiting NF-kB activity in vitro.

Q & A

Q. What synthetic methodologies are recommended for (4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid?

The synthesis typically involves coupling piperazine derivatives with oxo-acetic acid moieties. Key steps include:

- Amide bond formation : Use carbodiimide coupling reagents (e.g., EDC/HOBt) to link the piperazine and oxo-acetic acid groups .

- sec-Butyl introduction : Achieve regioselective substitution at the piperazine nitrogen via nucleophilic alkylation under inert conditions .

- Protective strategies : Employ tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during synthesis .

Q. How can the structural integrity of this compound be validated?

Use a combination of:

- NMR spectroscopy : Confirm substituent positions (e.g., sec-butyl orientation) via H/C chemical shifts and coupling patterns .

- Mass spectrometry (HPLC-MS) : Verify molecular weight and purity (>95%) .

- X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for related piperazine-oxo-acetic acid derivatives .

Q. What are the potential research applications of this compound?

- Pharmaceutical development : Piperazine derivatives are widely explored as enzyme inhibitors (e.g., kinases) or receptor modulators (e.g., GPCRs) due to their conformational flexibility .

- Chemical biology : Use as a scaffold for probing protein-ligand interactions via structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Substituent variation : Systematically modify the sec-butyl group (e.g., replace with tert-butyl or fluorinated analogs) to assess steric/electronic effects on target binding .

- Bioisosteric replacement : Test oxo-acetic acid substitutes (e.g., sulfonic acid or tetrazole groups) to optimize pharmacokinetic properties .

- Activity assays : Pair synthetic modifications with in vitro enzymatic assays (e.g., IC determination) or cellular uptake studies .

Q. How can contradictions in physicochemical property predictions (e.g., Henry’s law constants) be resolved?

- Multi-model validation : Compare predictions from computational tools (e.g., SPARC, GROMHE) with experimental measurements. For oxo-acetic acid derivatives, discrepancies of 3–6 log units in logH* values have been reported, necessitating empirical validation .

- Solubility studies : Use shake-flask or potentiometric methods to determine partition coefficients (logP) and refine predictive models .

Q. What strategies address purification challenges for this compound?

- Chromatographic techniques : Employ preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) to resolve polar impurities .

- Ion-exchange resins : Utilize weak anion exchangers (e.g., DEAE cellulose) to separate charged byproducts .

- Crystallization optimization : Screen solvent systems (e.g., ethanol/water) to improve crystal yield and purity .

Q. How can researchers reconcile divergent biological activity data across similar compounds?

- Meta-analysis : Compile data from analogs (e.g., 2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid) to identify trends in substituent effects .

- Molecular dynamics (MD) simulations : Model ligand-target binding modes to explain activity variations caused by sec-butyl stereochemistry .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.